molecular formula C13H15NO6 B1621300 Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate CAS No. 23659-85-0

Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate

Cat. No.: B1621300
CAS No.: 23659-85-0
M. Wt: 281.26 g/mol
InChI Key: PCCZQYRIWLXVNZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate is a heterocyclic compound featuring an indoline backbone substituted with hydroxy, dimethoxy, and oxo functional groups, along with an ethyl carboxylate ester. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis.

Safety data indicate that handling requires personal protective equipment (PPE), including gloves and eye protection, due to its chemical reactivity .

Properties

IUPAC Name

ethyl 3-hydroxy-4,6-dimethoxy-2-oxo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-4-20-12(16)13(17)10-8(14-11(13)15)5-7(18-2)6-9(10)19-3/h5-6,17H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCZQYRIWLXVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2=C(C=C(C=C2OC)OC)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381990
Record name Ethyl 3-hydroxy-4,6-dimethoxy-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23659-85-0
Record name Ethyl 3-hydroxy-4,6-dimethoxy-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate typically involves the reaction of 3-hydroxyindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include spiro indoline derivatives (e.g., compounds 87l–87q in ) and fluorinated esters (e.g., ). Below is a comparative analysis:

Compound Core Structure Key Substituents Functional Groups Potential Applications
Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate Indoline 3-hydroxy, 4,6-dimethoxy, 2-oxo, ethyl carboxylate Ester, hydroxy, methoxy, ketone Pharmaceutical intermediates, spirocyclic APIs
(S)-Ethyl 2-amino-1'-methyl-2',5-dioxo-spiro[chromene-4,3'-indoline] (87l) Spiro indoline-chromene Amino, methyl, dioxo, ethyl ester Ester, amino, ketone Chiral catalysts, asymmetric synthesis
Ethyl 3-hydroxy-4,4-difluorobutanoate () Butanoate 3-hydroxy, 4,4-difluoro, ethyl ester Ester, hydroxy, fluorine Fluorinated synthons, agrochemicals
Sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone) () Furanone 3-hydroxy, 4,5-dimethyl Lactone, hydroxy Flavor additive (nutty/curry aroma in wines)

Key Differences and Implications

Indoline vs. Spiro Indoline Derivatives The target compound lacks the amino group and spiro architecture seen in 87l–87q, which are critical for enantioselective reactions . Spiro compounds (e.g., 87m, 87n) exhibit broader stereochemical diversity due to fused ring systems, enabling applications in asymmetric catalysis .

Fluorinated Esters Ethyl 3-hydroxy-4,4-difluorobutanoate () shares the ethyl ester and hydroxy groups but incorporates fluorine atoms, enhancing electronegativity and metabolic stability. This makes fluorinated analogs more relevant in agrochemicals compared to the non-fluorinated indoline compound .

Lactones vs. Indoline Esters Sotolone () is a lactone with a furanone ring, contributing to its flavor properties. In contrast, the indoline ester’s aromaticity and substituent diversity suggest utility in drug design rather than sensory applications .

Reactivity and Stability

  • The hydroxy and methoxy groups in the target compound may confer antioxidant properties, similar to phenolic indoline derivatives.
  • Fluorinated analogs () exhibit higher resistance to enzymatic degradation due to C-F bonds, whereas the indoline compound’s ester group may hydrolyze under basic conditions .

Research Findings and Data Tables

Table 1: Physicochemical Properties (Inferred from Evidence)

Property This compound Ethyl 3-hydroxy-4,4-difluorobutanoate Sotolone
Molecular Weight ~309 g/mol (estimated) 172.12 g/mol 130.14 g/mol
Boiling Point Not reported 95–97°C (35 mm Hg) Sublimes at 90°C
Key Functional Groups Ester, hydroxy, methoxy, ketone Ester, hydroxy, fluorine Lactone, hydroxy
Application Domain Pharmaceuticals Fluorinated intermediates Flavor chemistry

Biological Activity

Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate (CAS Number: 23659-85-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on available literature, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H15NO6, with a molecular weight of approximately 281.26 g/mol. The compound is characterized by the following physical properties:

PropertyValue
Melting Point189°C
Boiling Point476.9°C
Density1.348 g/cm³
Flash Point242.2°C
LogP0.5446

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The compound has shown significant antiproliferative effects, particularly through its interactions with microtubules.

The primary mechanism through which this compound exerts its anticancer effects appears to be the inhibition of tubulin polymerization. This process disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, in various studies:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines including HeLa (cervical), A549 (lung), MCF-7 (breast), and HepG2 (liver).
  • IC50 Values : this compound exhibited IC50 values ranging from approximately 0.07 µM to 2.06 µM depending on the specific cell line and experimental conditions .

Case Studies and Research Findings

  • Study on HeLa Cells : In a study assessing various derivatives of indole compounds, this compound demonstrated potent cytotoxicity against HeLa cells with an IC50 value of 0.403 µM .
  • Mechanistic Insights : Research indicates that this compound induces apoptosis via activation of caspase pathways and causes cell cycle arrest at the G2/M phase .
  • Comparative Analysis : When compared to established chemotherapeutic agents like podophyllotoxin and etoposide, this compound showed comparable or superior efficacy in certain assays .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate, and how can reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via base-promoted ring-expansion reactions of indolone derivatives. For example, analogous structures have been prepared using tert-butoxy and phenylprop-1-en-1-yl precursors under reflux conditions with acetone as a solvent, followed by purification via column chromatography. Reaction temperature, base strength (e.g., triethylamine), and stoichiometric ratios of diketene or bromoacetate derivatives are critical for optimizing yields (typically 40–60%) and minimizing byproducts like uncyclized intermediates .
  • Key Data : In similar syntheses, HRMS and 1H^1H/13C^{13}C NMR are used to confirm structural integrity. For instance, a related ethyl indoline carboxylate derivative showed a molecular ion peak at m/z 367.1312 (HRMS) and distinct NMR signals for methoxy (δ\delta 3.85 ppm) and ester carbonyl (δ\delta 170.2 ppm) groups .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^1H NMR identifies methoxy (δ\delta 3.7–3.9 ppm), hydroxyl (δ\delta 5.5–6.0 ppm, broad), and ester carbonyl (δ\delta 170–175 ppm in 13C^{13}C) groups. Splitting patterns for aromatic protons (e.g., 4,6-dimethoxy substitution) confirm regiochemistry.
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ or [M+Na]+^+) verifies molecular formula (e.g., C14_{14}H15_{15}NO7_7).
  • MP : Melting point consistency (e.g., 199–201°C for analogous indole carboxylates) indicates purity .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving ambiguities in the compound’s stereochemistry or tautomeric forms?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. For example, SHELXL refines structures using high-resolution data (R factor < 0.05) and handles twinning or disorder. Hydrogen bonding networks (e.g., hydroxyl to carbonyl interactions) can stabilize specific tautomers, which are visualized via Olex2 or Mercury .
  • Case Study : A quinoline derivative with similar ester and methoxy groups was resolved using SHELXL, revealing a planar indoline ring and dihedral angles <5° between substituents .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or binding properties?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential maps, highlighting nucleophilic (hydroxyl) and electrophilic (carbonyl) sites.
  • Molecular Docking : Dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina. For analogs, binding energies of −8.2 kcal/mol suggest moderate inhibition potential .
    • Data Contradiction : Discrepancies between computational and experimental binding affinities may arise from solvent effects or protein flexibility, requiring MD simulations (e.g., GROMACS) to assess dynamic interactions .

Q. What strategies address contradictions in reported synthetic yields or byproduct profiles for this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerized indolines or ester hydrolysis derivatives). Adjust protecting groups (e.g., Boc for amines) to suppress unwanted pathways.
  • Yield Optimization : Compare air-sensitive vs. inert conditions. For example, diketene additions under nitrogen improved yields by 15% in analogous syntheses .
    • Case Study : A base-mediated reaction with triethylamine produced 48% yield, while weaker bases (e.g., NaHCO3_3) led to incomplete cyclization, highlighting base strength as a critical variable .

Methodological Challenges and Solutions

Q. How can researchers functionalize the hydroxyl and methoxy groups without degrading the indoline core?

  • Methodological Answer :

  • Hydroxyl Protection : Use tert-butyldimethylsilyl (TBS) ethers or acetyl groups. For example, TBS-protected analogs showed >90% recovery after deprotection with TBAF.
  • Methoxy Demethylation : BBr3_3 in dichloromethane selectively removes methoxy groups at −78°C, preserving the ester moiety .

Q. What analytical workflows are recommended for detecting trace impurities in bulk samples?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to separate impurities. UV spectra at 254 nm detect aromatic byproducts.
  • GC-MS : Identify volatile degradation products (e.g., ethyl acetate from ester hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate
Reactant of Route 2
Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.